Rehmannioside A

Pharmacokinetics Oral Bioavailability Iridoid Absorption

Researchers requiring tool compounds for cerebral ischemia or hypertensive nephropathy models need structurally validated iridoid glycosides with defined pharmacokinetic limitations. Rehmannioside A solves this with minimal systemic oral exposure-ideal for controlled in vitro and targeted in vivo studies where analog interference is unacceptable. • **Stroke efficacy:** Dose-dependent reduction in BBB damage (tMCAO model) via p38 MAPK pathway inhibition. • **Renal fibrosis:** Unique AT1R/MAPK14/IL-17 axis modulation, inhibits TGF-β1/Smad signaling. • **HDI profiling:** Well-defined CYP3A4/2C9/2D6 inhibition (IC50: 10.08, 12.62, 16.43 µM). • **Supply logistics:** Packaged under inert gas, HPLC-verified, shipped ambient globally.

Molecular Formula C21H32O15
Molecular Weight 524.5 g/mol
Cat. No. B2656321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRehmannioside A
Molecular FormulaC21H32O15
Molecular Weight524.5 g/mol
Structural Identifiers
SMILESC1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O
InChIInChI=1S/C21H32O15/c22-3-7-11(25)13(27)15(29)19(33-7)32-4-8-12(26)14(28)16(30)20(34-8)35-18-9-6(1-2-31-18)10(24)17-21(9,5-23)36-17/h1-2,6-20,22-30H,3-5H2
InChIKeyDTNSOISBYQKHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Rehmannioside A: Iridoid Glycoside Procurement


Rehmannioside A (ReA) is an iridoid glycoside with a molecular weight of 524.5 g/mol and the molecular formula C21H32O15 , primarily isolated from the roots of Rehmannia glutinosa . As a poly-glycosidic iridoid [1], ReA's structure features a catalpol aglycone core attached to two glucose units , which confers distinct physicochemical and biological properties compared to simpler iridoid glycosides like catalpol and aucubin [1].

Class Poly-glycosidic iridoid natural product
Source Isolated from Rehmannia glutinosa roots
Selection context Structurally distinct from catalpol / aucubin; supports iridoid comparison studies

Rehmannioside A: In-Class Substitution Failure


The iridoid glycoside class, while sharing a common core structure, exhibits significant divergence in pharmacokinetic behavior, molecular target engagement, and in vivo efficacy [1]. For instance, catalpol and ajugol demonstrate robust oral absorption in rats, while Rehmannioside A shows minimal systemic exposure [2], precluding simple substitution in oral in vivo models. Furthermore, differential substrate specificity for efflux transporters [3] and distinct CYP enzyme inhibition profiles mean that in-class compounds cannot be treated as functionally interchangeable. The following quantitative evidence establishes the specific, verifiable differentiation of Rehmannioside A relative to its closest analogs.

Oral absorption profile differs markedly from catalpol and ajugol; direct substitution in oral in vivo models may not replicate exposure.
Efflux transporter substrate specificity (BCRP vs. MRP2) varies across iridoids, altering intestinal absorption mechanisms.
CYP inhibition profiles are compound-specific; Rehmannioside A inhibits CYP3A4/2C9/2D6, while catalpol lacks characterized CYP data.

Rehmannioside A Comparative Evidence vs. Analogs


Oral Bioavailability vs. Catalpol and Ajugol

In a rat pharmacokinetic study following oral administration of 6 g/kg Radix Rehmanniae water extract, the plasma concentrations of Rehmannioside A were 'very low' and could only be detected via a semi-quantitative method, whereas catalpol and ajugol were identified as the main absorbed compounds with fully quantifiable pharmacokinetic parameters [1].

Oral Absorption
Reported
Rehmannioside A: plasma levels very low (semi-quantitative method only)
Catalpol: Cmax ~2.3 µg/mL; AUC ~4407 ng·h/mL
PK differentiation informs administration route choice
Rat extract study; semi-quantitative detection
Pharmacokinetics Oral Bioavailability Iridoid Absorption

CYP3A4, 2C9, and 2D6 Inhibition

Rehmannioside A demonstrates direct inhibition of key cytochrome P450 enzymes, a property not well-characterized for other major Rehmannia iridoids like catalpol [1].

CYP Inhibition
Class-level
CYP3A4 IC50 10.08 µM; CYP2C9 IC50 12.62 µM; CYP2D6 IC50 16.43 µM
Supports herb-drug interaction screening
Comparative CYP data for other iridoids not available
Drug Metabolism CYP Inhibition Herb-Drug Interactions

BCRP and MRP2 Transporter Specificity

An in situ single-pass intestinal perfusion study revealed that Rehmannioside A is a substrate for the efflux transporter BCRP (Breast Cancer Resistance Protein), but not MRP2, whereas catalpol, aucubin, and rehmannioside D are substrates for both BCRP and MRP2 [1].

Transporter Substrate
Head-to-head
ReA: BCRP substrate, not MRP2
Catalpol, Aucubin, ReD: substrates of both BCRP and MRP2
Informs intestinal absorption and efflux modeling
In situ single-pass perfusion model
Intestinal Absorption Efflux Transporters BCRP MRP2

p38 MAPK Pathway in Cerebral Ischemia-Reperfusion

In a transient middle cerebral artery occlusion (tMCAO) mouse model of cerebral ischemia-reperfusion injury (CI/RI), intraperitoneal administration of Rehmannioside A for 3 days resulted in a dose-dependent reduction in blood-brain barrier (BBB) damage, improved neurological function scores, and decreased neuronal apoptosis [1].

Cerebral Ischemia Protection
Reported
ReA: reduced BBB damage, neuronal apoptosis via p38 MAPK inhibition
Catalpol: different mechanism (cholinergic/antioxidant), no identical tMCAO comparison
p38 pathway model fit in CI/RI research
tMCAO mouse model; exact metrics not reported
Cerebral Ischemia Neuroprotection Blood-Brain Barrier

Renal Tubular Cell Protection in High Glucose

In HK-2 human renal tubular epithelial cells exposed to high glucose, Rehmannioside A treatment significantly protected against apoptosis and oxidative stress [1]. Mechanistically, this effect is linked to the inhibition of the MAPK pathway [1] and, in broader context, the inhibition of the TGF-β1/Smad signaling axis [2].

Renal Cell Protection
Reported
ReA: inhibited high glucose-induced apoptosis via AT1R/MAPK14/IL-17 axis
Catalpol: no direct comparative data in HK-2 high glucose model
Supports renal fibrosis pathway investigation
HK-2 cell model; mechanistic data to verify
Diabetic Nephropathy Renal Fibrosis MAPK Pathway

Cognitive Deficits in Vascular Dementia via Nrf2

In a rat model of vascular dementia (VD), treatment with Rehmannioside A significantly reduced oxidative stress, inflammatory response, and apoptosis in the hippocampus [1].

Cognitive Model Response
Reported
ReA: reduced hippocampal oxidative stress, Nrf2 activation in VD rats
Catalpol: different neuroprotection model, no VD comparison
Supports vascular dementia oxidative stress model
Rat VD model; Nrf2/NF-κB pathway context
Vascular Dementia Cognitive Impairment Nrf2 Pathway

Rehmannioside A: Key Research Applications


Cerebral Ischemia-Reperfusion Injury

Researchers investigating stroke and cerebral ischemia should prioritize Rehmannioside A due to its demonstrated dose-dependent reduction in BBB damage and improvement in neurological function in a tMCAO mouse model, mediated via p38 MAPK pathway inhibition [1].

Renal Fibrosis & Diabetic Nephropathy

Rehmannioside A is the preferred compound for studies on renal fibrosis, as it inhibits the TGF-β1/Smad signaling pathway and uniquely targets the AT1R/MAPK14/IL-17 axis in hypertensive nephropathy, as established in mechanistic reviews and in vitro models [2].

Vascular Dementia & Cognitive Impairment

Procure Rehmannioside A for investigations into vascular cognitive impairment, where it has shown significant in vivo efficacy in reducing hippocampal oxidative stress and inflammation in a rat VD model via Nrf2 activation [3].

Herb-Drug Interactions & CYP Metabolism

Rehmannioside A's well-defined CYP3A4, 2C9, and 2D6 inhibition profile (IC50 values: 10.08, 12.62, and 16.43 µM, respectively) makes it a critical tool compound for evaluating potential herb-drug interactions .

Application
Selection Property
Validation Focus
Cerebral ischemia-reperfusion injury models
p38 MAPK pathway modulation
BBB integrity and neurological scoring endpoints
Renal fibrosis & diabetic nephropathy models
AT1R/MAPK14/IL-17 axis and TGF-β1/Smad inhibition
Renal tubular apoptosis and fibrosis markers
Vascular dementia & cognitive impairment models
Nrf2 pathway activation and oxidative stress reduction
Hippocampal oxidative stress and inflammatory markers
Herb-drug interaction screening & CYP metabolism
CYP3A4, 2C9, 2D6 inhibition profile
Co-administration assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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